3,4-dichloro-N-[2-(propan-2-yl)phenyl]benzamide
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Overview
Description
3,4-dichloro-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzamide ring and an isopropyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(propan-2-yl)phenyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(propan-2-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3,4-dichloro-N-[2-(propan-2-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with anti-inflammatory, analgesic, and anticancer properties.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-(3-pyridyl)benzamide: Similar structure but with a pyridyl group instead of an isopropyl group.
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: Contains a cyclopropanecarboxamido group and pyridinyl substitution.
Uniqueness
3,4-dichloro-N-[2-(propan-2-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C16H15Cl2NO |
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Molecular Weight |
308.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H15Cl2NO/c1-10(2)12-5-3-4-6-15(12)19-16(20)11-7-8-13(17)14(18)9-11/h3-10H,1-2H3,(H,19,20) |
InChI Key |
AVXAPWVSYMFZIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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